molecular formula C21H32N2O4 B5653187 4-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-1,4-oxazepane

4-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-1,4-oxazepane

Cat. No. B5653187
M. Wt: 376.5 g/mol
InChI Key: UVCQIWBNZPLYHV-UHFFFAOYSA-N
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Description

Oxazepine and oxazepane derivatives are important heterocyclic compounds in medicinal chemistry and agriculture, showing a range of biological activities. Their synthesis and characterization are crucial for developing new pharmacological agents and materials with specialized properties.

Synthesis Analysis

The synthesis of oxazepine and oxazepane derivatives typically involves multistep processes, including cyclization reactions and modifications of existing heterocyclic frameworks. For example, a study presented a practical method for synthesizing novel antifungals, starting from a commercially available pesticide and pharmacology intermediate (Yang et al., 2017).

Molecular Structure Analysis

Detailed molecular structure analysis is often performed using techniques such as NMR, high-resolution mass spectroscopy, and X-ray crystallography. These methods confirm the structure of synthesized compounds and their conformers, providing insights into their chemical behavior (Taşal & Kumalar, 2013).

Chemical Reactions and Properties

Oxazepines and oxazepanes undergo various chemical reactions, including isomerization, cycloaddition, and interactions with other molecules, which are key to modifying their structures for specific functions or enhancing their biological activities. For instance, the isomerization of isoxazoles to oxazoles under catalytic conditions reveals the versatility of these compounds in synthetic chemistry (Serebryannikova et al., 2019).

properties

IUPAC Name

[4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxyphenyl]-(1,4-oxazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4/c1-16(2)22-10-7-18(8-11-22)27-20-15-17(5-6-19(20)25-3)21(24)23-9-4-13-26-14-12-23/h5-6,15-16,18H,4,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCQIWBNZPLYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N3CCCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(1-Isopropylpiperidin-4-YL)oxy]-4-methoxybenzoyl}-1,4-oxazepane

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